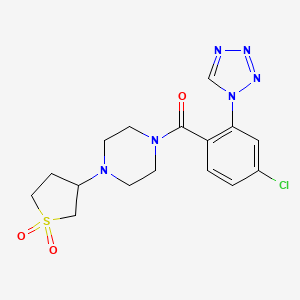
(4-chloro-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-chloro-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone” is a complex organic molecule that features a combination of tetrazole, phenyl, piperazine, and thiophene moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrazole ring, chlorination of the phenyl ring, and coupling with the piperazine and thiophene derivatives. Typical reaction conditions might include:
Tetrazole Formation: Cyclization of nitriles with azides under acidic or basic conditions.
Chlorination: Electrophilic aromatic substitution using chlorinating agents like thionyl chloride.
Coupling Reactions: Use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenated phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone: can be compared with other tetrazole-containing compounds, piperazine derivatives, and thiophene-based molecules.
Uniqueness
- The combination of these functional groups in a single molecule might confer unique biological activities or chemical properties not seen in simpler analogs.
Properties
Molecular Formula |
C16H19ClN6O3S |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
[4-chloro-2-(tetrazol-1-yl)phenyl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H19ClN6O3S/c17-12-1-2-14(15(9-12)23-11-18-19-20-23)16(24)22-6-4-21(5-7-22)13-3-8-27(25,26)10-13/h1-2,9,11,13H,3-8,10H2 |
InChI Key |
YJPDNXKPLWXSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B14955822.png)
![2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14955826.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-({3-[(3-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B14955835.png)
![3-(3-acetyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14955841.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955843.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955862.png)
![[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B14955879.png)
![6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B14955880.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14955887.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14955892.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B14955898.png)

![6-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B14955911.png)
![N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14955918.png)
